Cas no 68833-93-2 (1H-Indol-7-amine,hydrochloride (1:1))
1H-Indol-7-amine,hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 1H-Indol-7-amine,hydrochloride (1:1)
- 1H-indol-7-amine monohydrochloride
- 1H-indol-7-amine,hydrochloride
- NS00061397
- 1H-indol-7-amine hydrochloride
- 1H-Indol-7-amine, monohydrochloride
- SCHEMBL15536131
- 1H-Indol-7-amine, hydrochloride
- EINECS 272-420-4
- C67ATJ8DTP
- DTXSID4071764
- 68833-93-2
- 1H-Indol-7-amine, hydrochloride (1:1)
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- Inchi: 1S/C8H8N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5,10H,9H2;1H
- InChI Key: HFYGNSUGNRRQFF-UHFFFAOYSA-N
- SMILES: Cl.N1C=CC2C=CC=C(C1=2)N
Computed Properties
- Exact Mass: 168.04557
- Monoisotopic Mass: 168.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- Boiling Point: 354°C at 760 mmHg
- Flash Point: 195°C
- PSA: 41.81
1H-Indol-7-amine,hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007504-5g |
1H-Indol-7-amine hydrochloride |
68833-93-2 | 95% | 5g |
$676.70 | 2023-09-01 | |
| Alichem | A199007504-10g |
1H-Indol-7-amine hydrochloride |
68833-93-2 | 95% | 10g |
$914.55 | 2023-09-01 | |
| Alichem | A199007504-25g |
1H-Indol-7-amine hydrochloride |
68833-93-2 | 95% | 25g |
$1420.40 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740796-1g |
1h-Indol-7-amine hydrochloride |
68833-93-2 | 98% | 1g |
¥1001.00 | 2024-05-03 |
1H-Indol-7-amine,hydrochloride (1:1) Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1H-Indol-7-amine,hydrochloride (1:1)
1H-Indol-7-amine Hydrochloride (1:1) - A Comprehensive Overview
The compound 68833-93-2, also known as 1H-Indol-7-amine hydrochloride (1:1), is a fascinating molecule with significant applications in various fields of science and technology. This compound belongs to the indole family, which is a heterocyclic aromatic organic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole structure is fundamental in many natural products, pharmaceuticals, and agrochemicals, making it a subject of extensive research.
1H-Indol-7-amine hydrochloride is the hydrochloric acid salt of 1H-indol-7-amine. The amine group (-NH2) at the 7-position of the indole ring introduces unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it an ideal precursor for synthesizing more complex molecules with diverse applications. The hydrochloride form ensures stability and solubility in aqueous solutions, which is advantageous for various laboratory and industrial processes.
Recent studies have highlighted the potential of indole derivatives in drug discovery. For instance, researchers have explored the use of 1H-indol-7-amine derivatives as inhibitors of certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. These findings underscore the importance of understanding the chemical and biological properties of this compound. Additionally, advancements in synthetic chemistry have enabled the development of efficient methods to synthesize indole-based compounds, including 1H-indol-7-amine hydrochloride, on a larger scale.
The synthesis of 68833-93-2 typically involves multi-step reactions, often starting from readily available indole precursors. One common approach is the nucleophilic substitution reaction, where the amine group is introduced at the 7-position through careful control of reaction conditions. The hydrochloride salt is then formed by protonation of the amine group using hydrochloric acid. This process ensures high purity and consistency in the final product, which is critical for its application in research and development.
In terms of applications, 1H-indol-7-amine hydrochloride has found utility in several areas. In pharmaceutical research, it serves as a valuable building block for constructing bioactive molecules with potential therapeutic effects. For example, its derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. Furthermore, this compound plays a role in agrochemicals, where it can be used to develop pesticides or plant growth regulators with improved efficacy and reduced environmental impact.
Recent advancements in computational chemistry have also contributed to our understanding of indole-based compounds like 68833-93-2. Molecular modeling studies have provided insights into the electronic structure and reactivity of these molecules, enabling researchers to predict their behavior in different chemical environments. This knowledge has facilitated the design of novel compounds with tailored properties for specific applications.
In conclusion, 1H-indol-7-amine hydrochloride (68833-93-2) is a versatile compound with significant potential in various scientific domains. Its unique chemical properties and diverse applications make it an essential molecule for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its structure and function, this compound will undoubtedly play an increasingly important role in advancing science and technology.
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